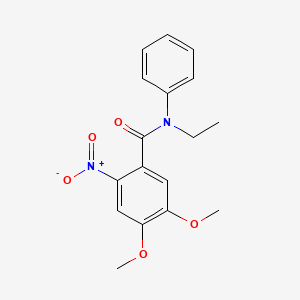
N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as BPTP, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Additionally, N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression regulation. N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide also has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to have neuroprotective effects by reducing the accumulation of amyloid-beta and alpha-synuclein, which are involved in the progression of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide is its ability to inhibit various enzymes and signaling pathways, which makes it a potential therapeutic agent for various diseases. Additionally, N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to have low toxicity and high selectivity towards cancer cells. However, one of the limitations of N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide is its poor solubility in water, which can affect its bioavailability and limit its use in in vivo studies.
Future Directions
There are several future directions for N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetics and pharmacodynamics, and the evaluation of its efficacy in in vivo models. Additionally, the potential use of N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide in combination with other therapeutic agents should be explored to enhance its therapeutic effects. Finally, the identification of new diseases and conditions that can be targeted by N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide should be investigated.
Conclusion:
In conclusion, N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide is a small molecule compound that has shown potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The synthesis of N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide involves a multistep process that has been optimized to increase the yield and purity of the compound. The mechanism of action of N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the progression of diseases. N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. Finally, there are several future directions for N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide research, including the development of more efficient synthesis methods and the evaluation of its efficacy in in vivo models.
Synthesis Methods
The synthesis of N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide involves a multistep process that includes the reaction of 2-aminobenzothiazole with 2-chloro-3-nitropyridine, followed by reduction with tin(II) chloride and sodium borohydride. The resulting compound is then reacted with piperazine and carboxylic acid to obtain N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide. The synthesis of N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease and Parkinson's disease research, N-2,1,3-benzothiadiazol-5-yl-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-16(18-12-4-5-13-14(11-12)20-24-19-13)22-9-7-21(8-10-22)15-3-1-2-6-17-15/h1-6,11H,7-10H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDZCPNQIVEGFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7047339 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-2-chlorobenzamide](/img/structure/B5783992.png)



![4-amino-N'-[(2-cyanobenzyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5784029.png)
![2-(2-furyl)-4-{[(2-hydroxyphenyl)imino]methyl}-1,3-oxazol-5-ol](/img/structure/B5784034.png)
![3H-benzo[b]pyrazolo[3,4-h]-1,6-naphthyridin-1-amine](/img/structure/B5784048.png)



![ethyl 3-[7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5784083.png)


![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5784095.png)